molecular formula C23H18ClFN4O2S B6507320 N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1794805-55-2

N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6507320
CAS No.: 1794805-55-2
M. Wt: 468.9 g/mol
InChI Key: FYCIIYFLOHLDII-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a sulfur-linked acetamide moiety. Key structural features include:

  • Core: Pyrrolo[3,2-d]pyrimidine with a 4-oxo group.
  • Substituents:
    • Cyclopropyl group at position 2.
    • Phenyl group at position 5.
    • N-(2-chloro-4-fluorophenyl)acetamide at position 2 via a sulfanyl bridge.
  • Molecular Formula: C₂₃H₁₇ClFN₃O₂S.
  • Molecular Weight: 453.91 g/mol.

The compound is hypothesized to target enzymes such as myeloperoxidase (MPO) or kinases, based on structural parallels with patented pyrrolo[3,2-d]pyrimidine derivatives in oncology and inflammation . Its cyclopropyl group may enhance metabolic stability compared to linear alkyl substituents .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2S/c24-17-10-14(25)6-9-18(17)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCIIYFLOHLDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluorophenyl group, a pyrrolo[3,2-d]pyrimidine moiety, and a sulfanyl acetamide component. Its molecular formula is C19H19ClF N3O2S, indicating the presence of various functional groups that contribute to its biological properties.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrido[2,3-d]pyrimidine derivatives have shown promise in targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. Inhibiting DHFR can lead to reduced proliferation of cancerous cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies on related pyrroles have demonstrated that they can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions. This inhibition correlates with reduced inflammatory responses .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the pyrrolo[3,2-d]pyrimidine structure allows for binding to enzymes like DHFR and COX-2, leading to modulation of their activities. This interaction can result in altered cell proliferation and inflammatory responses.

Study 1: Anticancer Activity

A recent study investigated the effects of similar pyrido[2,3-d]pyrimidine derivatives on various cancer cell lines. The findings indicated that these compounds significantly inhibited cell growth at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds in animal models. The results demonstrated a marked reduction in edema and inflammatory markers following treatment with these derivatives. This suggests a potential therapeutic application for inflammatory diseases .

Data Table

Activity Target Effect Reference
AnticancerDihydrofolate reductaseInhibition of cell growth
Anti-inflammatoryCyclooxygenase (COX)Reduction in inflammation

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-cyclopropyl, 7-phenyl, N-(2-chloro-4-fluorophenyl)acetamide 453.91 Potential MPO/kinase inhibition (hypothesized)
N-(2-Chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine 3-methyl, 7-phenyl, N-(2-chloro-4-fluorophenyl)acetamide 459.94 Unknown (structural analog)
N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Pyrrolo[3,2-d]pyrimidine 3-(3-methylbutyl), 5-methyl, N-(5-fluoro-2-methylphenyl)acetamide 504.58 Likely enhanced lipophilicity due to alkyl chain
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 3-(4-chlorophenyl), N-(2-trifluoromethylphenyl)acetamide 498.90 Increased hydrophobicity (trifluoromethyl group)
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide Pyrimido[5,4-b]indole 3-(4-chlorophenyl), N-(2,4-difluorophenyl)acetamide 507.89 Expanded aromatic system (indole core)

Key Structural Differences and Implications

Core Heterocycle: The pyrrolo[3,2-d]pyrimidine core (target compound) offers a smaller, nitrogen-rich scaffold compared to thieno[3,2-d]pyrimidine (sulfur-containing) or pyrimido[5,4-b]indole (fused indole system). This affects electronic properties and target binding . Thieno analogs (e.g., ) may exhibit altered solubility and redox activity due to sulfur atoms.

Substituent Effects :

  • Cyclopropyl vs. Methyl/Alkyl Groups : The cyclopropyl group in the target compound likely improves metabolic stability by resisting oxidative degradation compared to linear alkyl chains (e.g., 3-(3-methylbutyl) in ).
  • Halogenated Aromatic Rings : The 2-chloro-4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas trifluoromethyl () or difluorophenyl () substituents increase hydrophobicity.

Biological Activity: Pyrrolo[3,2-d]pyrimidines are frequently associated with kinase or MPO inhibition, as seen in patents (). Thieno analogs () lack direct activity data but share structural motifs with anticancer agents.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Thieno Analog Alkyl-Substituted Pyrrolo
LogP (estimated) 3.2 3.5 4.1
H-Bond Donors 1 1 1
H-Bond Acceptors 6 6 6
Solubility Moderate (cyclopropyl reduces crystallinity) Low (thieno core) Low (long alkyl chain)
  • The target compound’s cyclopropyl group may improve membrane permeability compared to bulkier substituents .
  • Trifluoromethyl groups () enhance metabolic resistance but may increase toxicity risks.

Research Findings and Patent Landscape

  • Enzyme Inhibition : MPO inhibitors with 4-oxo-pyrrolo[3,2-d]pyrimidine scaffolds () support the hypothesis of similar mechanisms for the target compound.
  • Structural Optimization: Replacement of pyrrolo with thieno or pyrimidoindole cores () highlights ongoing efforts to balance potency and drug-likeness.

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